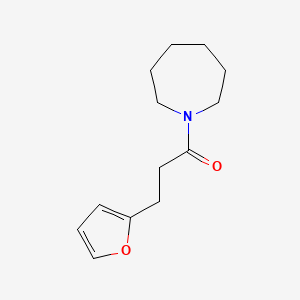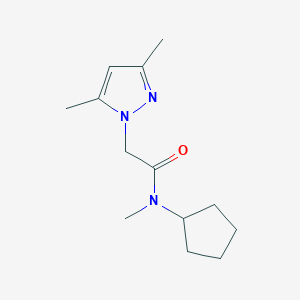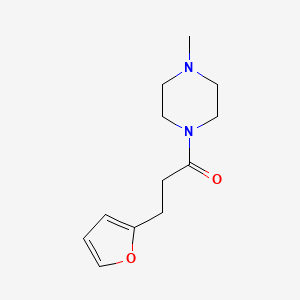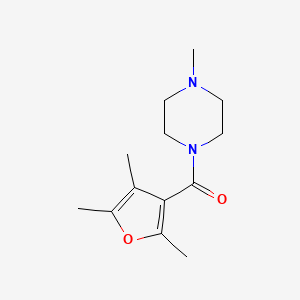
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone, also known as MPIQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. This molecule has been synthesized by several research groups, and its potential applications in scientific research have been explored extensively.
作用机制
The exact mechanism of action of (4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone is not yet fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exert its effects by modulating various biochemical and physiological processes in the body. For example, it has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
实验室实验的优点和局限性
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone has several advantages as a research tool, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for the research on (4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone. One potential area of investigation is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the exploration of this compound's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis method for improved purity and yield.
Conclusion:
In conclusion, this compound is a promising compound with significant potential applications in scientific research. Its high potency and selectivity make it a valuable tool for the development of novel drugs, particularly in the fields of oncology and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved purity and yield.
合成方法
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone can be synthesized by a multistep process involving the reaction of 4-methylpiperazine with 2-(2-bromoethyl)quinoline, followed by the reaction with isopropylmagnesium chloride. The resulting intermediate is then subjected to a final reaction with formaldehyde to yield this compound. This synthesis method has been optimized by several research groups, and the purity and yield of the final product have been improved significantly.
科学研究应用
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone has shown great potential in the field of medicinal chemistry, particularly in the development of novel drugs. The compound has been found to exhibit potent antitumor, antimicrobial, and anti-inflammatory activities. It has also been shown to possess significant neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13(2)17-12-15(14-6-4-5-7-16(14)19-17)18(22)21-10-8-20(3)9-11-21/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWOIMHGXSZMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide](/img/structure/B7503957.png)
![methyl N-[(4-methylpiperazin-1-yl)carbonyl]-D-valinate](/img/structure/B7503960.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate](/img/structure/B7503967.png)



![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)propanamide](/img/structure/B7503996.png)


![[1-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-[(4-ethoxybenzoyl)amino]acetate](/img/structure/B7504022.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B7504030.png)


